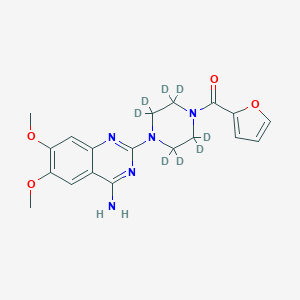

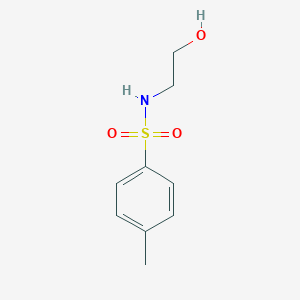

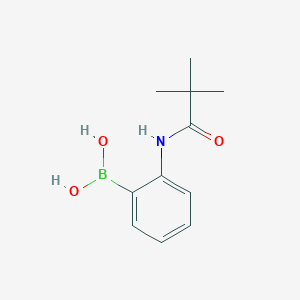

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate and related compounds typically involves cyclocondensation reactions. For instance, efficient syntheses of similar ethyl 2-methylthio-pyrimidine carboxylates have been reported through the cyclocondensation of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions, yielding products in good yields (Zanatta et al., 2015).

Molecular Structure Analysis

The molecular structure of ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate can be characterized using various spectroscopic techniques. For example, the structural characterization of similar pyrimidine derivatives has been achieved using IR, 1 H NMR, 13 C NMR, LCMS, and elemental analysis, providing insights into their chemical environment and molecular geometry (Mohan et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives like ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate engage in a variety of chemical reactions, owing to the reactive sites on the pyrimidine ring and the functional groups attached to it. For instance, reactions involving nucleophilic substitution have been documented for related compounds, showcasing the reactivity of the pyrimidine ring and the potential for further functionalization (Shadbolt & Ulbricht, 1967).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Processes : Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate and related compounds have been synthesized through various methods. Zanatta et al. (2015) discussed an efficient procedure for the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives through cyclocondensation reactions, yielding products in good conditions under mild, basic, aqueous conditions (Zanatta et al., 2015). Similarly, Bakhite et al. (2005) synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates (Bakhite et al., 2005).

Chemical Reactions and Derivatives : Mohamed (2021) presented the synthesis of various compounds including ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives (Mohamed, 2021). Additionally, Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with some alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, which showed promising antimicrobial activity against Staphylococcus aureus for some of the synthesized compounds (Sirakanyan et al., 2015).

Biochemical Applications

Antioxidant and Radioprotective Activities : Mohan et al. (2014) synthesized and characterized a novel pyrimidine derivative, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydro pyrimidine-5-carboxylate, and screened it for in vitro antioxidant activity using DPPH radical, hydroxyl radical scavenging assay. Additionally, the in vivo radioprotection property was determined on Drosophila melanogaster model system, showing a reduction in oxidative stress caused by ionizing e-beam radiation (Mohan et al., 2014).

Biological Activities : Youssef and Amin (2012) synthesized ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates and their derivatives, which exhibited moderate to good antioxidant and antimicrobial activities (Youssef & Amin, 2012). Additionally, Bhoi et al. (2016) synthesized novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives showing promising antibacterial, antioxidant, and antitubercular activity against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-3-20-14(19)12-10-17-15(21-2)18-13(12)16-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVBOQHAEZDXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304291 | |

| Record name | ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate | |

CAS RN |

100973-67-9 | |

| Record name | ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)